pKa and Ionization State: cm⁵s²U Remains Non-Ionized Unlike Aminoalkyl-Containing S²U Analogs
5-Carboxymethyl-2-thiouridine (cm⁵s²U) differentiates from other 5-substituted-2-thiouridines through its pKa and ionization state at physiological pH. In a systematic study of 18 modified uridines and 2-thiouridines, cm⁵s²U, bearing a non-ionizable carboxymethyl group at C5, has a predicted pKa of 3.82 ± 0.10 . In stark contrast, closely related analogs containing an aminoalkyl C5-substituent, such as 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U), are approximately 50% ionized at physiological pH (7.4) [1]. This difference in ionization state dictates the codon-reading mechanism: non-ionized cm⁵s²U binds guanosine via a C-G-like (Watson-Crick) mode, whereas the ionized aminoalkyl S²U derivatives interact through a zwitterionic 'new wobble' pattern [1].
| Evidence Dimension | pKa (Acid Dissociation Constant) and Ionization State |
|---|---|
| Target Compound Data | Predicted pKa: 3.82 ± 0.10 |
| Comparator Or Baseline | 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) and other aminoalkyl S²U derivatives: ~50% ionized at physiological pH (7.4) |
| Quantified Difference | pKa difference > 3.5 units; cm⁵s²U is fully protonated (non-ionized) at pH 7.4, while aminoalkyl S²U analogs are 50% ionized. |
| Conditions | Aqueous solutions at physiological pH. cm⁵s²U pKa value is predicted; comparator ionization state is experimentally determined by potentiometric titration. |
Why This Matters
This matters for experimental design because selecting cm⁵s²U over an aminoalkyl S²U analog dictates the nucleoside's base-pairing geometry (Watson-Crick-like vs. zwitterionic wobble), which is a critical variable when constructing RNA probes for studying codon-anticodon interactions or developing assays for specific translational fidelity mechanisms.
- [1] Sochacka E, Lodyga-Chruscinska E, Sochacki M. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons. Nucleic Acids Res. 2017;45(8):4825-4836. View Source
